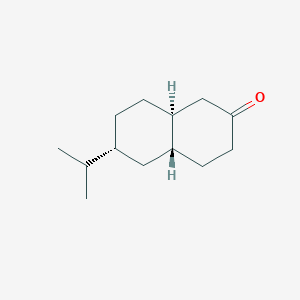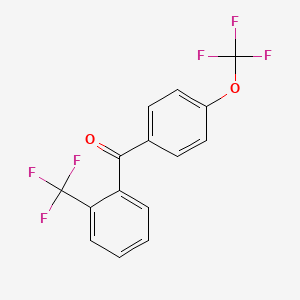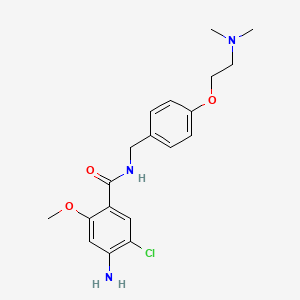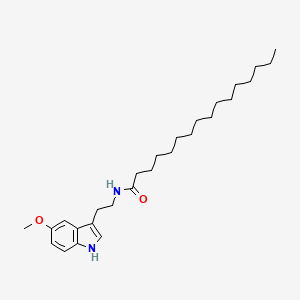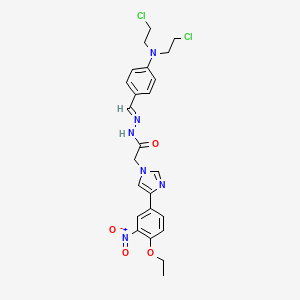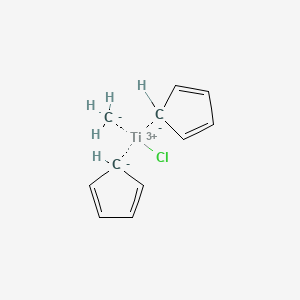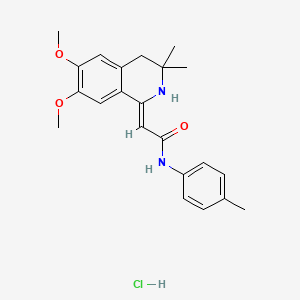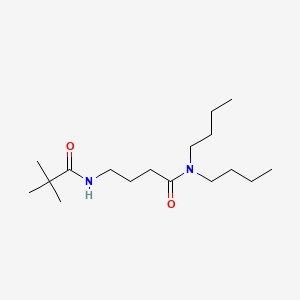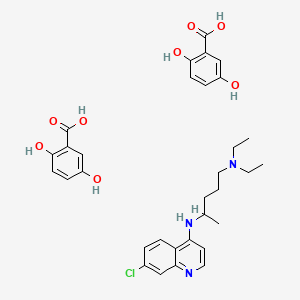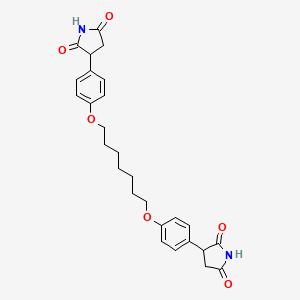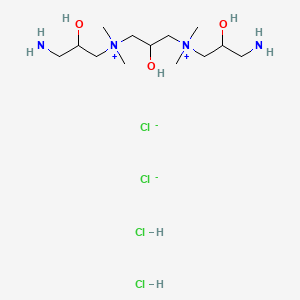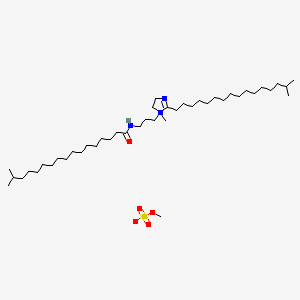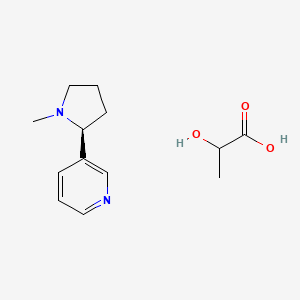
Nicotine lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotine lactate is a chemical compound formed by the combination of nicotine, an alkaloid found in tobacco plants, and lactic acid, an organic acid. This compound is commonly used in electronic cigarette liquids due to its ability to provide a smoother and more pleasant vaping experience compared to free-base nicotine.
Synthetic Routes and Reaction Conditions:
Propylene Glycol Method: Propylene glycol is added to a mixture of synthetic nicotine and lactic acid. The mixture is then stirred at a temperature of 20-30°C for 6-8 hours to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced by combining nicotine with lactic acid in a controlled environment. The reaction is typically carried out under specific temperature and pH conditions to ensure the formation of a stable salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, resulting in the formation of reduced products.
Substitution: Substitution reactions occur when an atom or group in the this compound molecule is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents like halogens and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: this compound can form nicotine oxide and other oxidized derivatives.
Reduction Products: Reduced forms of this compound include nicotine hydride.
Substitution Products: Substituted this compound derivatives can include halogenated this compound.
Scientific Research Applications
Nicotine lactate is widely used in scientific research due to its unique properties and applications:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions.
Biology: this compound is studied for its effects on biological systems, including its impact on neurotransmitter release and receptor binding.
Medicine: Research is conducted to understand its potential therapeutic uses, such as in smoking cessation aids and pain management.
Industry: this compound is utilized in the production of electronic cigarette liquids and other nicotine delivery systems.
Mechanism of Action
Nicotine lactate exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain and other tissues. The compound binds to these receptors, leading to the release of neurotransmitters such as dopamine and norepinephrine, which contribute to its stimulant and addictive properties. The molecular pathways involved include the activation of intracellular signaling cascades and modulation of gene expression.
Comparison with Similar Compounds
Nicotine benzoate
Nicotine citrate
Nicotine malate
Nicotine oxalate
Properties
CAS No. |
14474-00-1 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2.C3H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-2(4)3(5)6/h2,4,6,8,10H,3,5,7H2,1H3;2,4H,1H3,(H,5,6)/t10-;/m0./s1 |
InChI Key |
VWTHFJXLFGINSW-PPHPATTJSA-N |
Isomeric SMILES |
CC(C(=O)O)O.CN1CCC[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
CC(C(=O)O)O.CN1CCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


